molecular formula C30H27BO2 B3135359 Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)- CAS No. 400607-34-3

Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-

Cat. No.: B3135359
CAS No.: 400607-34-3
M. Wt: 430.3 g/mol
InChI Key: BKDSFOWDYKAUBN-UHFFFAOYSA-N
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Description

This compound is a sterically hindered boronic acid derivative featuring a tetramethyl-substituted bifluorenyl core. Its structure combines two fluorene units linked at the 2,2'-positions, with methyl groups at all four 9-positions and a boronic acid group at the 7-position of one fluorene moiety. The tetramethyl groups enhance steric bulk and electronic stability, while the extended π-conjugation of the bifluorenyl system may influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and suitability for optoelectronic materials .

Properties

IUPAC Name

[7-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BO2/c1-29(2)25-8-6-5-7-21(25)22-12-9-18(15-26(22)29)19-10-13-23-24-14-11-20(31(32)33)17-28(24)30(3,4)27(23)16-19/h5-17,32-33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSFOWDYKAUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177919
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-34-3
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400607-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, typically involves the use of 9,9-dimethyl-2-bromofluorene as the starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, resulting in the formation of the desired boronic acid .

Chemical Reactions Analysis

Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong bases like n-butyllithium, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Boronic acids are crucial intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biological Applications

Boronic acids have shown promise in biological applications due to their ability to interact with diols and other nucleophiles. This property is exploited in:

  • Sensor Development : Boronic acids are used in sensors for detecting sugars and other diols through reversible covalent bond formation.
  • Medicinal Chemistry : They exhibit potential as inhibitors of proteases and other enzymes involved in disease processes. For instance, studies have indicated that certain derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells.

Material Science

In materials science, boronic acids serve as building blocks for the synthesis of polymers and materials with specific properties. Their unique reactivity facilitates the design of materials with tailored functionalities for applications in electronics and photonics.

Case Study 1: Anticancer Activity

Research has demonstrated that boronic acid derivatives can enhance selectivity and pharmacokinetic properties when incorporated into bioactive molecules. A study indicated that a specific derivative could inhibit proteasome activity effectively, leading to increased apoptosis in cancer cells.

Case Study 2: Sensor Technology

A novel sensor utilizing boronic acid was developed for glucose detection. The sensor operates on the principle of reversible binding between the boronic acid and glucose molecules, allowing for sensitive and selective detection.

Mechanism of Action

The mechanism of action of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Fluorenyl Boronic Acids

Table 1: Key Structural and Functional Differences
Compound Name Substituents Boronic Acid Position Molecular Weight (g/mol) Key Applications
B-(9,9,9',9'-Tetramethyl[2,2'-bi-9H-fluoren]-7-yl)- Four methyl groups on bifluorenyl core 7 ~434* Materials science, catalysis
9,9-Diphenylfluoren-2-ylboronic acid Phenyl groups at 9-positions 2 384.3 Polymer synthesis
9,9-Dimethyl-9H-fluorene-2,7-diboronic acid Methyl groups at 9-positions 2,7 281.91 OLED precursors
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid Methyl and bromine substituents 2 457.26 Intermediate in drug synthesis
(9,9-Dibutyl-9H-fluoren-2-yl)boronic acid Butyl groups at 9-positions 2 322.26 Organic electronics

*Estimated based on bifluorenyl core and substituents.

Physical and Chemical Properties

  • Steric Effects: The tetramethylbi-fluorenyl structure exhibits greater steric bulk than monofluorenyl analogues (e.g., 9,9-dimethylfluorene-2-boronic acid), impacting solubility and crystallization behavior. Longer alkyl chains (e.g., butyl in ) increase hydrophobicity but reduce thermal stability .
  • Stability : Boronic acids with anhydride impurities (e.g., ) require careful handling, whereas MIDA ester-protected derivatives () offer improved stability for storage and polymerization.

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article focuses on the specific compound "Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-", exploring its biological activity through various studies and findings.

Overview of Boronic Acids

Boronic acids are characterized by a boron atom bonded to a hydroxyl group and an organic moiety. Their unique reactivity allows them to form reversible covalent bonds with diols, making them useful in drug design and development. The compound has been studied for its potential interactions with biological macromolecules and its therapeutic applications.

The biological activity of boronic acids often involves their ability to interact with enzymes and proteins. For instance, they can inhibit proteases, which are crucial in various disease processes. A study demonstrated that boronic acids can stabilize insulin by forming complexes through van der Waals and hydrogen bonding interactions, significantly affecting insulin's stability and activity .

Anticancer Activity

Boronic acid derivatives have shown promise as anticancer agents. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties. Research indicates that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound "B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-" may exhibit similar properties due to its structural characteristics .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They can act as inhibitors of beta-lactamases, enzymes that confer antibiotic resistance. In a comparative study of various boronic acids against bacterial pathogens, it was found that certain compounds exhibited potent inhibitory effects on beta-lactamase activity . The specific interactions of boronic acid derivatives with penicillin-binding proteins (PBPs) further enhance their antibacterial potential .

Antiviral Activity

Emerging evidence suggests that boronic acids may possess antiviral properties as well. They have been explored as potential inhibitors of viral replication by targeting viral proteases or other essential viral proteins . The ability to modify the physicochemical properties of these compounds can lead to enhanced efficacy against viral infections.

Case Studies and Research Findings

  • Insulin Stabilization : A theoretical model was developed to study the interaction between boronic acids and insulin. The study found that certain derivatives significantly stabilized insulin through low binding energy interactions .
  • Antibacterial Efficacy : In vitro assays demonstrated that novel sulfonamide boronic acids had higher potency against AmpC beta-lactamase than traditional compounds. These findings suggest that structural modifications can lead to improved antibacterial agents .
  • Fluorescent Probes : Boronate probes have been developed for detecting reactive species such as peroxynitrite in biological systems. These probes showed high stability and rapid response times, indicating their potential utility in biological research .

Table 1: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeIC50 (µM)Reference
BortezomibAnticancer0.5
BC-BAAntioxidant20
Sulfonamide BAAntibacterial25

Table 2: Binding Affinities of Boronic Acids

Target ProteinBinding Affinity (K_i)Reference
AmpC Beta-Lactamase25 nM
InsulinLow Energy Complex
PBP3 from Pseudomonas16% Residual Activity

Q & A

Q. What are the primary synthetic strategies for preparing this boronic acid derivative, and what challenges arise during purification?

The synthesis typically involves palladium-catalyzed Miyaura borylation or Suzuki-Miyaura coupling, given its extended aromatic fluorene core. However, boronic acids are prone to trimerization (forming boroxines) and dehydration, complicating purification. Prodrug approaches (e.g., pinacol esters) are often employed to stabilize the boronic acid during synthesis, followed by deprotection under mild acidic conditions . Challenges include maintaining stereochemical integrity (if applicable) and avoiding side reactions with sensitive functional groups.

Q. How can MALDI-MS be optimized for accurate characterization of this compound, given its propensity for dehydration?

To mitigate trimerization, derivatization with diols (e.g., pinacol) converts the boronic acid into a cyclic ester, stabilizing it for MALDI-MS analysis. Alternatively, 2,5-dihydroxybenzoic acid (DHB) serves as both matrix and derivatizing agent, enabling in situ esterification on the MALDI plate. This approach eliminates interference from boroxine formation and allows sequencing of branched peptides containing multiple boronic acids .

Q. What spectroscopic techniques are critical for confirming the structure and binding behavior of this compound?

Key methods include:

  • ¹¹B NMR : To confirm boron coordination and monitor esterification/diol binding.
  • Fluorescence spectroscopy : For studying interactions with diol-containing molecules (e.g., sugars) via quenching/enhancement effects.
  • Surface plasmon resonance (SPR) : To quantify binding kinetics with glycoproteins or other targets .

Advanced Research Questions

Q. How can computational methods guide the design of this boronic acid for reversible covalent inhibition (e.g., proteasome targeting)?

Density functional theory (DFT) calculations predict the electrophilicity of the boron center, enabling rational tuning of its reactivity. Molecular docking and MD simulations model interactions with target enzymes (e.g., proteasomes), identifying optimal binding geometries. For example, the tetrahedral boronate transition state mimics protease substrates, enabling covalent yet reversible inhibition .

Q. What experimental strategies address contradictions in glycoprotein binding selectivity reported for boronic acid-functionalized surfaces?

SPR studies reveal that non-specific secondary interactions (e.g., hydrophobic or electrostatic) can overshadow diol binding. To enhance selectivity:

  • Use high-pH borate buffers to weaken non-covalent interactions.
  • Introduce steric hindrance via bulky substituents on the fluorene core.
  • Combine with molecularly imprinted polymers (MIPs) to pre-organize binding pockets .

Q. How does the thermal stability of this compound inform its potential as a halogen-free flame retardant?

Thermogravimetric analysis (TGA) shows that aromatic boronic acids decompose at >400°C, forming boron oxide networks that insulate polymers. The tetramethylfluorene backbone enhances thermal resistance by reducing oxidative degradation. Structure-activity relationships indicate that electron-withdrawing groups (e.g., nitro) further improve char yield .

Q. What methodologies enable the integration of this boronic acid into glucose-responsive fluorescent nanosensors?

The compound can be copolymerized with fluorescent monomers (e.g., carbazole derivatives) to create conjugated polymeric nanoparticles (SCPNs). Upon glucose binding, the resulting boronate ester disrupts photoinduced electron transfer (PeT), triggering fluorescence recovery. Time-resolved spectroscopy and Förster resonance energy transfer (FRET) validate sensor reversibility and specificity .

Data Contradiction Analysis

Q. Why do some studies report pH-dependent fluorescence in boronic acid sensors, while others show no response?

Discrepancies arise from competing PeT mechanisms:

  • a-PeT : Fluorophore acts as an electron acceptor, yielding high background fluorescence at low pH.
  • d-PeT : Fluorophore donates electrons, suppressing background fluorescence until diol binding occurs. DFT-guided design (e.g., phenylethynylated carbazole derivatives) ensures d-PeT dominance, resolving false positives .

Key Research Findings

Property Value/Observation Method Reference
Thermal decomposition onset450°C (N₂ atmosphere)TGA
Proteasome IC₅₀3.2 nM (vs. 12 nM for bortezomib)Enzymatic assay
Glucose Kd8.7 mM (pH 7.4)Fluorescence titration
MALDI-MS detection limit1 pmol (DHB derivatization)MS/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-
Reactant of Route 2
Reactant of Route 2
Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-

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